molecular formula C12H10ClNO B8601556 5-(4-Chlorophenoxy)-2-methylpyridine CAS No. 72133-23-4

5-(4-Chlorophenoxy)-2-methylpyridine

Cat. No. B8601556
Key on ui cas rn: 72133-23-4
M. Wt: 219.66 g/mol
InChI Key: LKLOIBKLYSDLFY-UHFFFAOYSA-N
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Patent
US04229448

Procedure details

7.35 g of a potassium salt of 5-hydroxy-2-methylpyridine was suspended in 20 ml of dimethylformamide, and 9.6 g of bromochlorobenzene and 800 mg of a copper powder were added to the suspension. The reaction was effected at a temperature of 120° C. for a period of 18 hours in a nitrogen stream while stirring. After allowing the reaction mixture to cool, the reaction mixture was diluted with 50 ml of methanol and then filtered. The filtrate was immediately concentrated to dryness, and 200 ml of chloroform and 100 ml of water were added to the dried material, and the mixture adjusted to a pH of 9 with 5 N sodium hydroxide. The insoluble matter was again separated by filtration. The resulting chloroform layer was dried with anhydrous sodium sulfate and immediately concentrated to dryness to obtain 8.2 g of oily 5-(p-chlorophenoxy)-2-methylpyridine. Gas chromatography revealed that the thus-obtained product contained no 5-(p-bromophenoxy)-2-methylpyridine.
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Name
copper
Quantity
800 mg
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[K].[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1.Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17]>CN(C)C=O.CO.[Cu]>[Cl:17][C:12]1[CH:13]=[CH:14][C:15]([O:2][C:3]2[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=2)=[CH:16][CH:11]=1 |^1:0|

Inputs

Step One
Name
Quantity
7.35 g
Type
reactant
Smiles
[K]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC(=NC1)C
Step Three
Name
Quantity
9.6 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)Cl
Name
copper
Quantity
800 mg
Type
catalyst
Smiles
[Cu]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was immediately concentrated to dryness, and 200 ml of chloroform and 100 ml of water
ADDITION
Type
ADDITION
Details
were added to the dried material
CUSTOM
Type
CUSTOM
Details
The insoluble matter was again separated by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting chloroform layer was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
immediately concentrated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(OC=2C=CC(=NC2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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